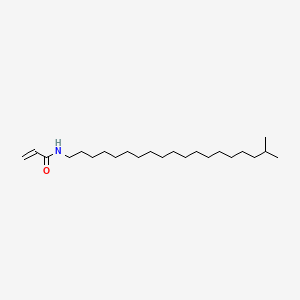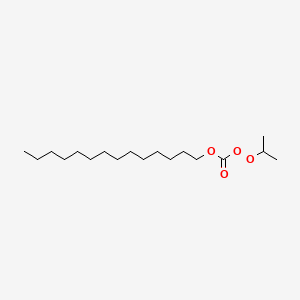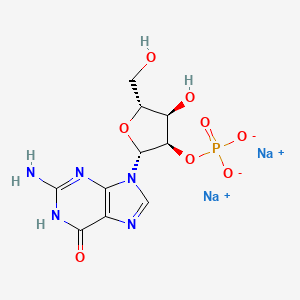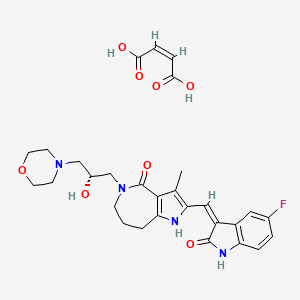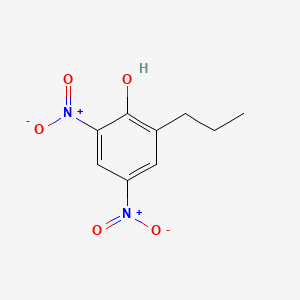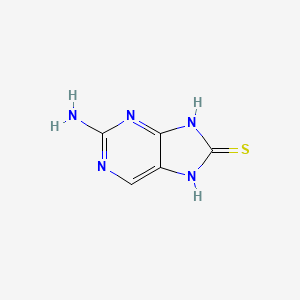
2-Amino-7,9-dihydro-8H-purine-8-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7,9-dihydro-8H-purine-8-thione is a chemical compound with the molecular formula C₅H₅N₅S It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9-dihydro-8H-purine-8-thione typically involves the reaction of guanine with hydrogen sulfide in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Aqueous or organic solvents depending on the specific synthetic route.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,9-dihydro-8H-purine-8-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thione group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can yield thiol derivatives.
Substitution: Can produce various substituted purine derivatives.
Scientific Research Applications
2-Amino-7,9-dihydro-8H-purine-8-thione has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7,9-dihydro-8H-purine-8-thione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as Janus kinase 3 (JAK3), which plays a role in cellular signaling pathways. The compound can bind to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Comparison with Similar Compounds
2-Amino-7,9-dihydro-8H-purine-8-thione can be compared with other similar compounds, such as:
2-Amino-7,9-dihydro-8H-purine-8-one: Similar structure but with an oxygen atom instead of sulfur.
6-Mercaptopurine: Another purine derivative with a thiol group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1196-80-1 |
|---|---|
Molecular Formula |
C5H5N5S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-amino-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C5H5N5S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H4,6,7,8,9,10,11) |
InChI Key |
LBQXTJSCTWFWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



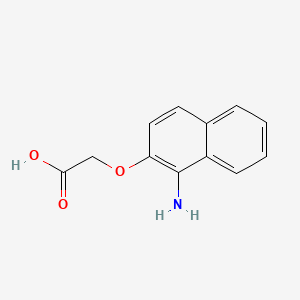
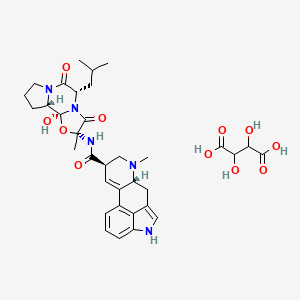

![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

